tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of a boron-containing dioxaborolane ring and a tert-butyl carbamate group, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a boronic acid derivative. One common method includes the use of pinacolborane and a suitable catalyst to facilitate the formation of the dioxaborolane ring. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the dioxaborolane ring to other boron-containing structures.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and other boron-containing compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate is used as a building block for the synthesis of complex molecules. Its boron-containing structure makes it a useful reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology and Medicine
In biology and medicine, the compound is explored for its potential as a drug delivery agent due to its stability and reactivity. It can be used to modify biomolecules, enhancing their properties and functionality .
Industry
In the industrial sector, the compound is used in the production of advanced materials and polymers. Its unique properties contribute to the development of materials with specific characteristics, such as improved strength and durability .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate involves its interaction with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in chemical reactions. The tert-butyl carbamate group provides stability and can be cleaved under specific conditions to release the active boron-containing moiety .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(tert-Butoxycarbonyl)amino)phenylboronic acid pinacol ester
- tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Uniqueness
What sets tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate apart is its specific combination of a boron-containing dioxaborolane ring and a tert-butyl carbamate group. This unique structure provides a balance of reactivity and stability, making it a valuable reagent in various chemical transformations .
Properties
CAS No. |
2179309-41-0 |
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Molecular Formula |
C15H30BNO4 |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate |
InChI |
InChI=1S/C15H30BNO4/c1-11(17-12(18)19-13(2,3)4)9-10-16-20-14(5,6)15(7,8)21-16/h11H,9-10H2,1-8H3,(H,17,18) |
InChI Key |
ABSMERKWAGSBQS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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